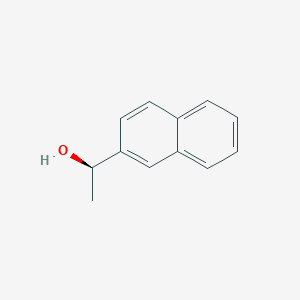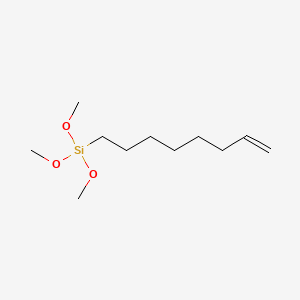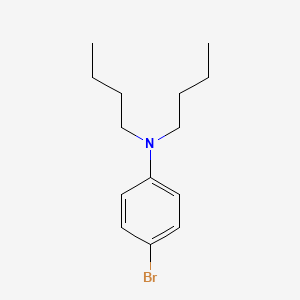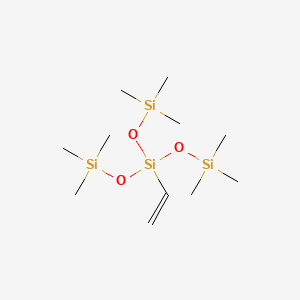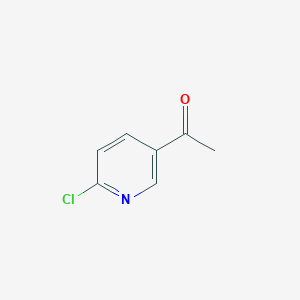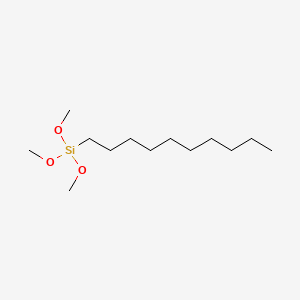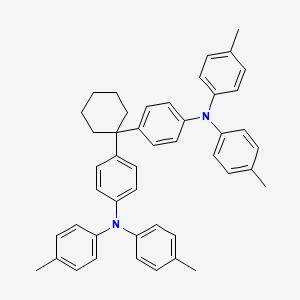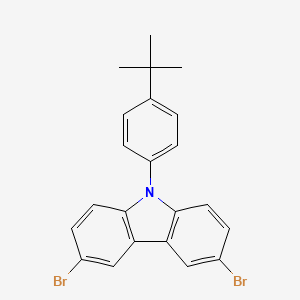
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Overview
Description
“3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole” is a chemical compound1. Unfortunately, I couldn’t find more specific information about this compound.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”. However, similar compounds are often synthesized through palladium-catalyzed Suzuki couplings2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including NMR spectroscopy and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including spectroscopic and thermogravimetric analysis. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.Scientific Research Applications
Electrophosphorescence Host Materials
Carbazole-based materials, such as 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, have been studied for their potential as host materials in blue electrophosphorescence. These materials demonstrate high triplet energies, significant morphological and electrochemical stability, and tunable carrier-transport properties. Their suitability for organic blue electrophosphorescence makes them of great interest in the development of efficient and durable OLEDs (Tsai et al., 2009).
Thermally Activated Delayed Fluorescence Materials
A series of bipolar materials for thermally activated delayed fluorescence have been synthesized based on modifications of 3,6-di-tert-butyl-9H-carbazoles. These materials are studied for their electronic, photophysical, and electrochemical properties, which are pivotal for applications in OLED technologies (Huang et al., 2014).
Organic Vapor Sensing and OLED Applications
Cationic iridium complexes containing carbazole variants exhibit aggregation-induced phosphorescent emission (AIPE) properties, making them suitable for organic vapor sensing and light-emitting electrochemical cell applications. These complexes have shown potential in biological imaging as well (Shan et al., 2011).
Electrochromic Polymer Development
Carbazole derivatives have been utilized in the synthesis of high coloration efficiency electrochromic polymers. These polymers demonstrate good solubility, film-forming ability, and thermal stability, making them promising for applications in electrochromic materials (Zhang et al., 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. I couldn’t find specific information on the safety and hazards of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.
Future Directions
The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties. I couldn’t find specific information on the future directions for research on “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.
properties
IUPAC Name |
3,6-dibromo-9-(4-tert-butylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2N/c1-22(2,3)14-4-8-17(9-5-14)25-20-10-6-15(23)12-18(20)19-13-16(24)7-11-21(19)25/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBCHGVZITSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732377 | |
| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |
CAS RN |
741293-42-5 | |
| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



